2-(2-Chloroethyl)-6-methoxypyridine molecular weight and formula
2-(2-Chloroethyl)-6-methoxypyridine molecular weight and formula
Topic: 2-(2-Chloroethyl)-6-methoxypyridine: Physicochemical Profile, Synthesis, and Application in Medicinal Chemistry Content Type: Technical Monograph Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists
Executive Summary
2-(2-Chloroethyl)-6-methoxypyridine is a specialized heterocyclic building block (C₈H₁₀ClNO, MW: 171.62 g/mol ) utilized primarily as an electrophilic "linker" in the synthesis of complex pharmaceutical architectures.[1] Distinguished by its 2,6-disubstitution pattern , the molecule features a reactive chloroethyl arm capable of N-alkylation or nucleophilic substitution, while the 6-methoxy group modulates the electron density of the pyridine ring, enhancing its lipophilicity and altering its metabolic profile compared to unsubstituted pyridine analogs. This guide details its physicochemical properties, a self-validating synthesis protocol, and its strategic utility in drug design.
Part 1: Physicochemical Identity & Properties[2][3][4]
The following data characterizes the core molecule. Researchers should note that while the methoxy group donates electron density to the ring, the chloroethyl side chain remains a potent alkylating motif requiring careful handling.
| Property | Value / Description |
| IUPAC Name | 2-(2-Chloroethyl)-6-methoxypyridine |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Physical State | Colorless to pale yellow oil (tends to darken upon oxidation) |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, Methanol; Low solubility in water.[2] |
| LogP (Predicted) | ~2.1 (Moderate lipophilicity due to methoxy/ethyl groups) |
| Key Functional Groups | • Alkyl Chloride: Primary electrophilic site (Leaving group).• Methoxy Pyridine: Electron-rich aromatic core; H-bond acceptor. |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
Part 2: Synthetic Methodology
The synthesis of 2-(2-Chloroethyl)-6-methoxypyridine typically proceeds via the chlorination of its alcohol precursor, 2-(2-Hydroxyethyl)-6-methoxypyridine . The use of thionyl chloride (SOCl₂) is the industry standard due to the efficiency of the Sₙi mechanism, though it requires strict control of HCl byproducts to prevent pyridine salt formation or ether cleavage.
Core Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise conversion of the hydroxyethyl precursor to the chloroethyl target via thionyl chloride mediated substitution.
Detailed Experimental Protocol
Note: This protocol is derived from standard methodologies for pyridine-ethanol chlorination [1, 2].
Reagents:
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Starting Material: 2-(2-Hydroxyethyl)-6-methoxypyridine (1.0 eq)
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Thionyl Chloride (SOCl₂): (1.2 – 1.5 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Base (Optional): Triethylamine (Et₃N) (1.5 eq) – Used to scavenge HCl if acid-sensitivity is suspected.
Step-by-Step Procedure:
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Preparation: Charge an oven-dried round-bottom flask with 2-(2-Hydroxyethyl)-6-methoxypyridine dissolved in anhydrous DCM under an Argon atmosphere. Cool the solution to 0°C using an ice bath.
-
Addition: Add SOCl₂ dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent vigorous exotherms or decomposition of the methoxy group.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). The alcohol spot (lower R_f) should disappear.
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Quenching: Cool the mixture back to 0°C. Slowly quench by pouring the reaction mixture into saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers and wash with brine.[3]
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The residue can be purified via flash column chromatography (Silica gel) if necessary, though the crude is often sufficiently pure (>95%) for subsequent alkylation steps.
Part 3: Applications in Medicinal Chemistry
This molecule serves as a "privileged scaffold intermediate." The 2-chloroethyl group acts as a tether, allowing the methoxypyridine ring to be attached to amines, thiols, or phenoxides.
Mechanistic Role: N-Alkylation
The primary utility is in Nucleophilic Substitution (Sₙ2) . The pyridine nitrogen is less basic due to the electron-withdrawing effect of the chlorine (inductive) and the specific substitution pattern, reducing self-polymerization risks compared to simple alkyl halides.
Target Classes:
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GPCR Ligands: Used to synthesize analogs of antihistamines or antipsychotics (structurally related to the side chains in drugs like Olanzapine or Pyrilamine) [1].
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Radiotracers: The methoxy group can be a site for late-stage tritiation or ¹¹C-methylation in PET tracer development.
Reactivity Pathway (DOT Visualization)
Figure 2: Mechanism of action for the molecule as a building block. The chloroethyl group facilitates the attachment of the methoxypyridine moiety to pharmacophores.
Part 4: Safety & Handling (E-E-A-T)
As an alkylating agent, this compound poses specific toxicological risks that must be mitigated in a research setting.
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Vesicant Potential: Chloroethyl derivatives can act as blistering agents. Double-gloving (Nitrile/Neoprene) is mandatory.
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Inhalation Hazard: The compound may have significant vapor pressure. All operations, including weighing, must occur inside a certified fume hood.
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Stability: The methoxy group is acid-labile under extreme conditions (e.g., HI or BBr₃ cleavage). Avoid strong Lewis acids unless demethylation is the intended reaction [3].
References
-
Organic Syntheses. (2011). General Procedures for the Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride.[4][5] Org.[1][4][2][3][6] Synth. Coll. Vol. 4, 339. Retrieved from [Link]
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National Institutes of Health (NIH). (2010). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. Retrieved from [Link]
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PubChem. (n.d.). Compound Summary: 2-Chloro-6-methoxypyridine (Analog Reference).[1][7] Retrieved from [Link]
Sources
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- 2. Buy 2-methoxypyridine | Pharmaceutical & Agrochemical Intermediate [chemicalbull.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. Thionyl chloride - Wikipedia [en.wikipedia.org]
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